N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
CAS No.:
Cat. No.: VC16323954
Molecular Formula: C21H17NO2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17NO2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-benzo[e][1]benzofuran-1-yl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H17NO2/c1-14-6-9-17(10-7-14)22-20(23)12-16-13-24-19-11-8-15-4-2-3-5-18(15)21(16)19/h2-11,13H,12H2,1H3,(H,22,23) |
| Standard InChI Key | MSIUOBRMPLFCQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Introduction
N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a complex organic compound belonging to the class of amides. It features a naphtho[2,1-b]furan moiety, which is known for its diverse pharmacological properties. The presence of a methyl group on the phenyl ring enhances its chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis of N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
The synthesis of this compound typically involves several steps, starting with the preparation of naphtho[2,1-b]furan derivatives. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF . The resulting ester can then be converted into the corresponding amide through reactions with appropriate amines.
Synthesis Steps:
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Preparation of Ethyl Naphtho[2,1-b]furan-2-carboxylate: React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF using potassium carbonate as a base.
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Conversion to Amide: React the ester with 4-methylphenylamine in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired acetamide.
Characterization Techniques
Characterization of N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide involves various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure by analyzing proton and carbon signals.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
Biological Activities
Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. The naphtho[2,1-b]furan moiety is known for its diverse pharmacological properties, suggesting potential applications in medicinal chemistry.
Table 1: Spectroscopic Data for N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
| Spectroscopic Method | Expected Signals/Peaks |
|---|---|
| 1H NMR | Aromatic protons (7.0-8.5 ppm), methyl protons (2.3 ppm) |
| 13C NMR | Aromatic carbons (120-150 ppm), methyl carbon (20 ppm) |
| IR | Amide carbonyl (1650-1700 cm^-1), aromatic C=C (1500-1600 cm^-1) |
| MS | Molecular ion peak corresponding to the molecular formula |
Table 2: Potential Biological Activities
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
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